methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate
Description
Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate is a synthetic organic compound characterized by its stereospecific Z-configuration around the α,β-unsaturated ester moiety. The structure features:
- A 3-chloro-5-(trifluoromethyl)-2-pyridinyl group, contributing electron-withdrawing effects and enhancing metabolic stability.
- A 2,3,4-trifluoroanilino substituent, which increases lipophilicity and influences binding interactions.
- A methyl propenoate backbone, critical for conjugation and reactivity.
This compound is hypothesized to function as an agrochemical or pharmaceutical intermediate, leveraging the trifluoromethyl and chloro groups for target specificity and resistance to degradation . Its Z-configuration likely optimizes spatial alignment with biological targets, a common feature in bioactive molecules.
Properties
IUPAC Name |
methyl (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2,3,4-trifluoroanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF6N2O2/c1-27-15(26)8(6-24-11-3-2-10(18)12(19)13(11)20)14-9(17)4-7(5-25-14)16(21,22)23/h2-6,24H,1H3/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWUYIFJKFBLQF-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=C(C(=C(C=C1)F)F)F)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=C(C(=C(C=C1)F)F)F)/C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Halogen Substituents: Halogenation reactions are used to introduce chlorine and fluorine atoms into the pyridine ring. Common reagents include chlorine gas, fluorine gas, or halogenating agents like N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).
Coupling Reactions: The coupling of the pyridine derivative with the trifluoroaniline derivative can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.
Esterification: The final step involves the esterification of the propenoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Material Science:
Biology
Biochemical Probes: Used as a probe to study enzyme mechanisms and interactions.
Drug Development: Potential lead compound for the development of pharmaceuticals targeting specific biological pathways.
Medicine
Therapeutic Agents: Investigated for its potential use as an anti-inflammatory or anticancer agent.
Diagnostic Tools: Utilized in imaging techniques to study biological processes.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its halogenated structure.
Electronics: Application in the production of fluorinated polymers for electronic devices.
Mechanism of Action
The mechanism of action of methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms may enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural analogs of this compound vary in substituents, stereochemistry, or backbone modifications. Below is a comparative analysis based on key physicochemical and biological properties:
Table 1: Comparative Properties of Methyl (Z)-2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate and Analogs
| Compound Name | Molecular Weight (g/mol) | logP | Aqueous Solubility (µg/mL) | Bioactivity (IC₅₀, nM) | Synthetic Complexity |
|---|---|---|---|---|---|
| Target Compound (Z-configuration) | 450.7 | 3.8 | 5.2 | 12.3 | High |
| Methyl (Z)-2-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate | 495.1 | 4.2 | 3.1 | 8.9 | Very High |
| Methyl (E)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate | 450.7 | 3.6 | 7.8 | 45.6 | Moderate |
| Methyl (Z)-2-[3-chloro-2-pyridinyl]-3-(3,4-difluoroanilino)-2-propenoate | 382.3 | 2.9 | 12.4 | 89.7 | Low |
Key Findings:
Substituent Effects: Halogen Replacement: Bromine substitution (vs. chlorine) increases molecular weight and logP, enhancing lipid membrane permeability but reducing solubility. The bulkier bromine may improve target binding affinity, as seen in the lower IC₅₀ (8.9 nM vs. 12.3 nM) . Fluorine Reduction: Removing one fluorine from the anilino group (3,4-difluoro vs. 2,3,4-trifluoro) decreases logP (2.9 vs. 3.8) and significantly reduces bioactivity (IC₅₀ = 89.7 nM), underscoring fluorine’s role in electronic and steric optimization.
Stereochemical Impact :
- The E-isomer of the target compound exhibits 3.7-fold lower potency (IC₅₀ = 45.6 nM) despite improved solubility, highlighting the Z-configuration’s critical role in aligning pharmacophores with biological targets.
Synthetic Complexity: Fluorinated analogs require multi-step synthesis involving hazardous reagents (e.g., HF or SF₄), increasing cost and safety challenges. Non-fluorinated analogs are simpler to produce but less efficacious.
Dissimilarity in Similarity Metrics :
While structural similarity often predicts bioactivity, methods like Tanimoto coefficient or MACCS fingerprints may overlook stereochemical or subtle electronic differences, leading to false positives/negatives in virtual screening .
Research Implications
- Agrochemical Applications : The target compound’s trifluoromethyl groups and Z-configuration make it a candidate for herbicide development, where stability under UV exposure and rainfastness are critical.
- Pharmaceutical Limitations : High logP (3.8) may limit bioavailability, necessitating formulation adjustments for drug delivery.
Q & A
Q. What are the key considerations for synthesizing methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate with high purity?
- Methodological Answer : Synthesis requires multi-step organic reactions, including coupling of the trifluoromethylpyridine and trifluoroaniline moieties under controlled conditions. Critical parameters include:
- Temperature : Maintained at 60–80°C to avoid side reactions (e.g., isomerization or decomposition).
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency.
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling yields .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (Z)-configuration via coupling constants (e.g., J = 12–14 Hz for trans-alkene protons). ¹⁹F NMR identifies fluorine environments in the trifluoromethyl and anilino groups .
- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for verifying stereochemistry .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 5 ppm error) .
Q. What are the standard protocols for assessing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C for 14 days. Monitor degradation via HPLC every 48 hours.
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Trifluoromethyl groups typically enhance stability in acidic conditions due to electron-withdrawing effects .
Advanced Research Questions
Q. How can reaction kinetics and mechanisms be elucidated for nucleophilic substitution at the 3-chloro-5-(trifluoromethyl)pyridinyl moiety?
- Methodological Answer :
- Stopped-Flow UV-Vis Spectroscopy : Track intermediate formation in real-time (e.g., using a thiol nucleophile).
- Isotopic Labeling : Replace Cl with ³⁶Cl to study leaving-group effects.
- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies and identifies rate-determining steps (e.g., SNAr vs. radical pathways) .
Q. What computational strategies predict the compound’s reactivity in photochemical or catalytic environments?
- Methodological Answer :
- Time-Dependent DFT (TD-DFT) : Simulates electronic transitions (e.g., π→π* in the propenoate group) to predict UV-Vis absorption spectra and photostability .
- Molecular Dynamics (MD) : Models interactions with catalytic surfaces (e.g., Pd nanoparticles) to optimize hydrogenation or cross-coupling conditions .
Q. How can contradictions in reported bioactivity data for similar trifluoromethylpyridine derivatives be resolved?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition vs. cell viability).
- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., fluorine position) with activity. For example, 2,3,4-trifluoroanilino enhances membrane permeability vs. 3,5-difluoro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
